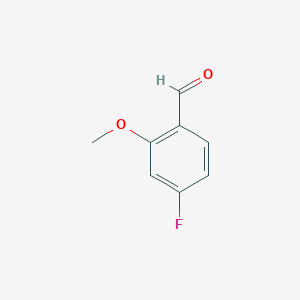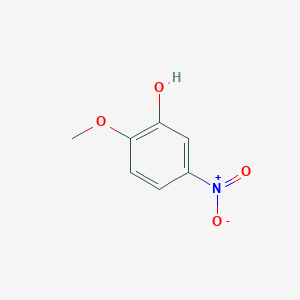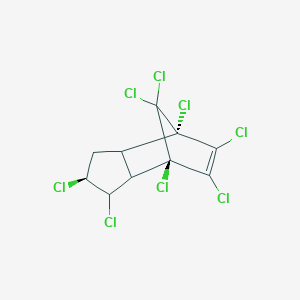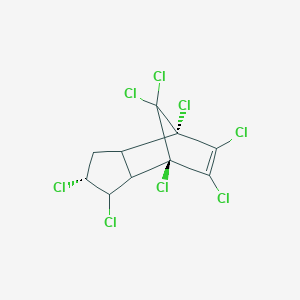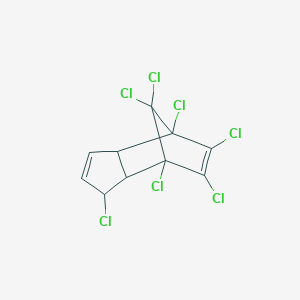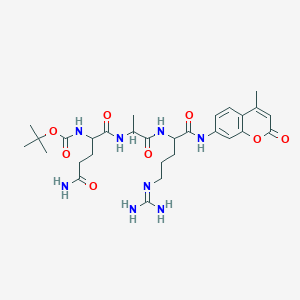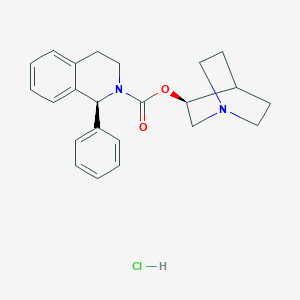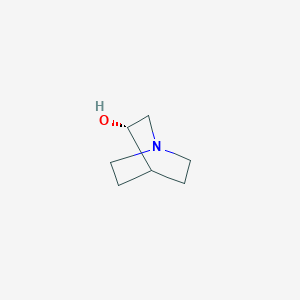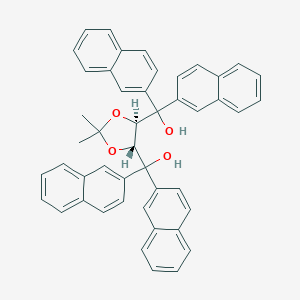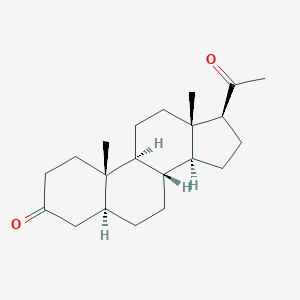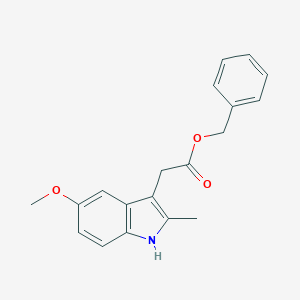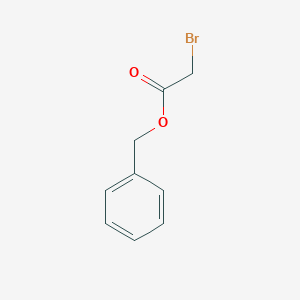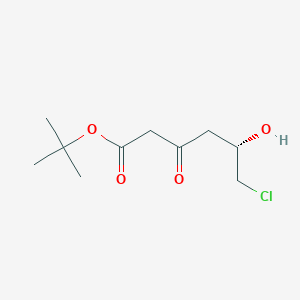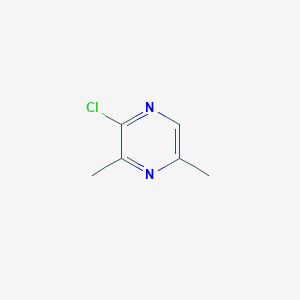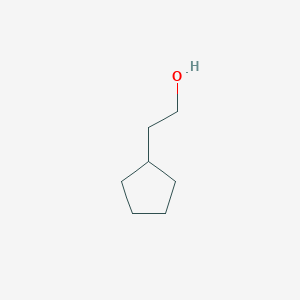
2-Cyclopentylethanol
Übersicht
Beschreibung
2-Cyclopentylethanol is an organic compound with the molecular formula C₇H₁₄O. It is a secondary alcohol where the ethanol molecule is substituted with a cyclopentyl group at the second carbon. This compound is known for its unique structure, which combines the properties of both cyclopentane and ethanol, making it a valuable intermediate in various chemical reactions and industrial applications .
Safety and Hazards
Safety data indicates that 2-Cyclopentylethanol should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclopentylethanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclopentylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where cyclopentylmagnesium bromide reacts with ethylene oxide, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of cyclopentyl ethyl ketone. This process involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-cyclopentylacetaldehyde or further to 2-cyclopentylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentylethane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: 2-Cyclopentylacetaldehyde, 2-Cyclopentylacetic acid
Reduction: Cyclopentylethane
Substitution: Various substituted cyclopentyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-cyclopentylethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and acids, which can further participate in metabolic processes. The cyclopentyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Similar structure but lacks the ethyl group.
2-Cyclopentylacetaldehyde: An oxidized form of 2-cyclopentylethanol.
Cyclopentylmethanol: Similar structure but with a methylene group instead of an ethyl group.
Uniqueness: this compound is unique due to its combination of a cyclopentyl ring and an ethanol moiety, which provides distinct chemical and physical properties. This uniqueness makes it a versatile intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
2-cyclopentylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQWCBPEWHFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227399 | |
| Record name | Cyclopentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-00-7 | |
| Record name | Cyclopentaneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


